molecular formula C9H18FNO3 B13497205 N-Boc-2-(2-fluoroethoxy)ethanamine

N-Boc-2-(2-fluoroethoxy)ethanamine

Cat. No.: B13497205
M. Wt: 207.24 g/mol
InChI Key: KPSLTAXCTPLWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(2-fluoroethoxy)ethanamine is a chemical compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is characterized by the presence of a fluoroethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(2-fluoroethoxy)ethanamine typically involves the reaction of 2-(2-fluoroethoxy)ethanamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2-fluoroethoxy)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluoroethoxy group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

    Deprotection Reactions: The major product is 2-(2-fluoroethoxy)ethanamine, the free amine.

Scientific Research Applications

N-Boc-2-(2-fluoroethoxy)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Boc-2-(2-fluoroethoxy)ethanamine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-ethanolamine: Similar in structure but lacks the fluoroethoxy group.

    N-Boc-2-aminoethanol: Contains a hydroxyl group instead of a fluoroethoxy group.

    N-Boc-2-(2-azidoethoxy)ethanamine: Contains an azido group instead of a fluoroethoxy group.

Uniqueness

N-Boc-2-(2-fluoroethoxy)ethanamine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H18FNO3

Molecular Weight

207.24 g/mol

IUPAC Name

tert-butyl N-[2-(2-fluoroethoxy)ethyl]carbamate

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)

InChI Key

KPSLTAXCTPLWGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.